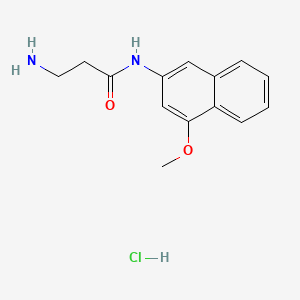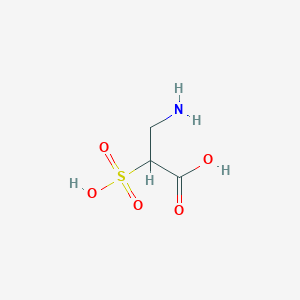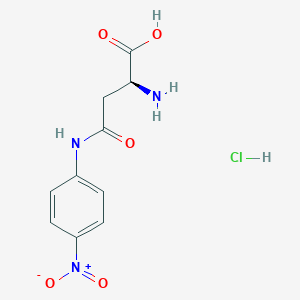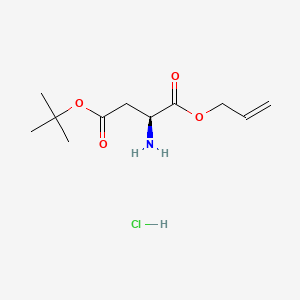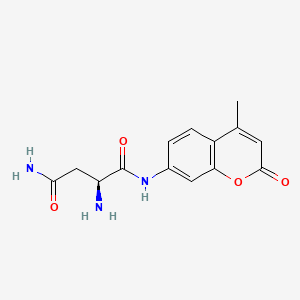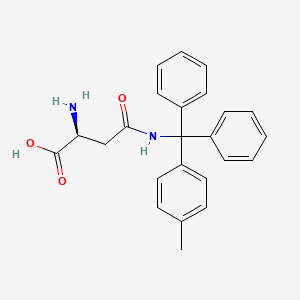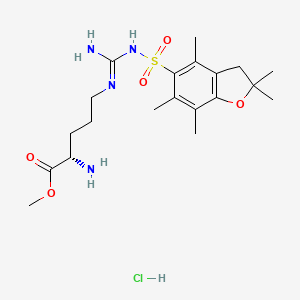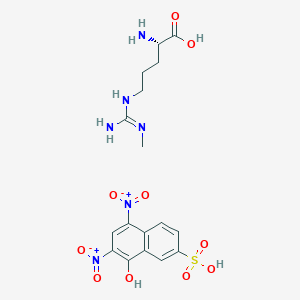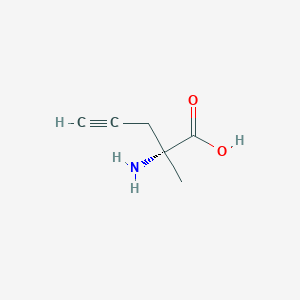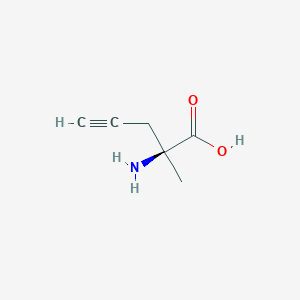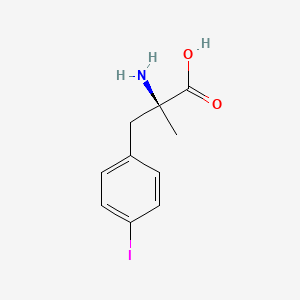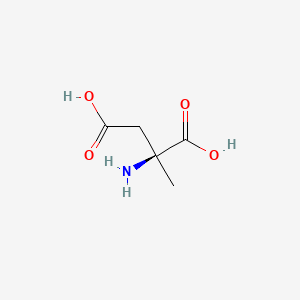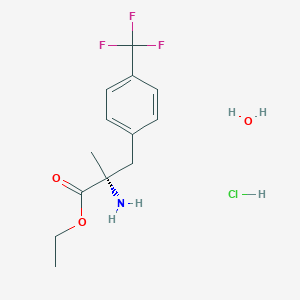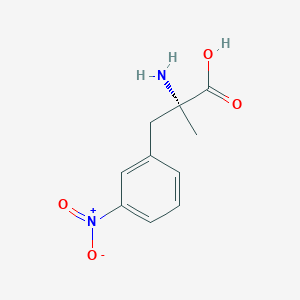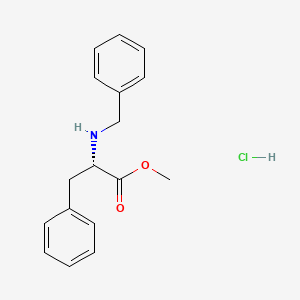
Bzl-phe-ome hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-L-phenylalanine methyl ester hydrochloride, commonly referred to as Bzl-phe-ome hcl, is a chemical compound with the molecular formula C17H19NO2.ClH and a molecular weight of 305.8 g/mol . It is a white crystalline powder that is often used in peptide synthesis and other chemical applications .
Aplicaciones Científicas De Investigación
Benzyl-L-phenylalanine methyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein and peptide interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is employed in the production of various chemical products and intermediates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-L-phenylalanine methyl ester hydrochloride can be synthesized through solution-phase peptide synthesis. This method involves the coupling of protected amino acids in solution, followed by deprotection and purification steps . The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of Benzyl-L-phenylalanine methyl ester hydrochloride often involves large-scale peptide synthesis techniques. These methods may include both solution-phase and solid-phase peptide synthesis, depending on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-L-phenylalanine methyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Benzyl-L-phenylalanine methyl ester hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Mecanismo De Acción
The mechanism of action of Benzyl-L-phenylalanine methyl ester hydrochloride involves its role as a precursor in peptide synthesis. The compound participates in the formation of peptide bonds through nucleophilic attack on activated carboxyl groups. This process is facilitated by the presence of protecting groups and specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzyl-L-phenylalanine methyl ester hydrochloride include:
- Benzyl-L-alanine methyl ester hydrochloride
- Benzyl-L-tyrosine methyl ester hydrochloride
- Benzyl-L-tryptophan methyl ester hydrochloride
Uniqueness
Benzyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific structure and functional groups, which make it particularly useful in peptide synthesis. Its benzyl and phenylalanine moieties provide distinct chemical properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
